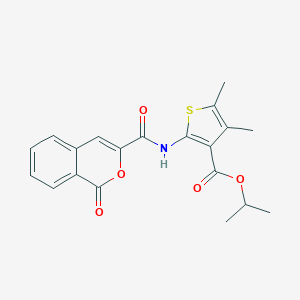
propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, an isochromen moiety, and an isopropyl ester group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the isochromen moiety and the isopropyl ester group. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives.
Applications De Recherche Scientifique
Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate: Unique due to its combination of thiophene and isochromen moieties.
Other Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate, which have different substituents and properties.
Isochromen Derivatives: Compounds like isochromen-3-carboxylate, which lack the thiophene ring.
Uniqueness
The uniqueness of propan-2-yl 4,5-dimethyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C20H19NO5S |
|---|---|
Poids moléculaire |
385.4g/mol |
Nom IUPAC |
propan-2-yl 4,5-dimethyl-2-[(1-oxoisochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-10(2)25-20(24)16-11(3)12(4)27-18(16)21-17(22)15-9-13-7-5-6-8-14(13)19(23)26-15/h5-10H,1-4H3,(H,21,22) |
Clé InChI |
HISHGPWDRPAPKK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B448170.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methyl-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B448171.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![5-(4-bromophenyl)-3-chloro-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448175.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448177.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448178.png)
![{2-ethoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B448180.png)
![N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448184.png)
![3-allyl-2-(2-propynylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448186.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448189.png)
![3-allyl-2-(allylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448190.png)
![6-{2-[(4-Bromobenzyl)oxy]phenyl}-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448194.png)
![N-(3,4-dimethoxyphenyl)-N-(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B448195.png)
![[2-(5-Chlorothiophen-2-yl)quinolin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B448197.png)
